Arachidonoylcarnitine
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Overview
Description
Arachidonoylcarnitine is a long-chain acylcarnitine, specifically the carnitine ester of arachidonic acid. It is a metabolite involved in various metabolic pathways and has been identified as a biomarker for certain metabolic conditions . This compound plays a significant role in lipid metabolism and is associated with cardiometabolic responses .
Preparation Methods
Synthetic Routes and Reaction Conditions: Arachidonoylcarnitine can be synthesized through the esterification of arachidonic acid with L-carnitine. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent like dichloromethane under anhydrous conditions .
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The purification process typically involves chromatographic techniques to isolate the desired compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the arachidonic acid moiety, leading to the formation of various oxidized metabolites.
Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield arachidonic acid and L-carnitine.
Substitution: The carboxyl group of arachidonic acid can participate in substitution reactions, forming different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or molecular oxygen in the presence of catalysts can be used.
Hydrolysis: Acidic or basic aqueous solutions are commonly employed.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products:
Oxidation: Oxidized this compound derivatives.
Hydrolysis: Arachidonic acid and L-carnitine.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Arachidonoylcarnitine has several scientific research applications:
Biology: Studied for its role in lipid metabolism and its association with metabolic disorders.
Medicine: Investigated as a biomarker for cardiometabolic responses and potential therapeutic target for metabolic diseases.
Industry: Utilized in the development of diagnostic assays and research on metabolic pathways.
Mechanism of Action
Arachidonoylcarnitine exerts its effects primarily through its involvement in lipid metabolism. It acts as a substrate for enzymes involved in the β-oxidation of fatty acids. The compound can influence various metabolic pathways, including those related to energy production and lipid signaling. Molecular targets include enzymes like carnitine palmitoyltransferase and acyl-CoA dehydrogenase.
Comparison with Similar Compounds
Palmitoylcarnitine: Another long-chain acylcarnitine involved in fatty acid metabolism.
Oleoylcarnitine: Similar in structure but with a different fatty acid moiety.
Stearoylcarnitine: Another long-chain acylcarnitine with a saturated fatty acid moiety.
Uniqueness: Arachidonoylcarnitine is unique due to its arachidonic acid moiety, which is a polyunsaturated fatty acid. This gives it distinct properties and roles in lipid signaling and metabolism compared to other acylcarnitines.
Properties
CAS No. |
36816-11-2 |
---|---|
Molecular Formula |
C27H45NO4 |
Molecular Weight |
447.6 g/mol |
IUPAC Name |
(3R)-3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C27H45NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-27(31)32-25(23-26(29)30)24-28(2,3)4/h9-10,12-13,15-16,18-19,25H,5-8,11,14,17,20-24H2,1-4H3/b10-9-,13-12-,16-15-,19-18-/t25-/m1/s1 |
InChI Key |
RBFQHRALHSUPIA-JTPUQHSZSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
Origin of Product |
United States |
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